2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040672-31-8
Cat. No.: VC11959893
Molecular Formula: C23H19N5O3
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040672-31-8 |
|---|---|
| Molecular Formula | C23H19N5O3 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C23H19N5O3/c1-15-4-3-5-17(12-15)22-24-21(31-26-22)14-27-10-11-28-20(23(27)29)13-19(25-28)16-6-8-18(30-2)9-7-16/h3-13H,14H2,1-2H3 |
| Standard InChI Key | JFMXQZREVZRKPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Introduction
The compound 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic organic molecule. It features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. The presence of a 4-methoxyphenyl group and a 3-methylphenyl-1,2,4-oxadiazol moiety attached to the pyrazolo[1,5-a]pyrazine framework suggests a high degree of structural complexity and potential for varied chemical reactivity.
Synthesis Methods
While specific synthesis methods for 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include:
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Condensation Reactions: To form the oxadiazole ring.
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Nucleophilic Substitution: To attach the 4-methoxyphenyl group.
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Cyclization Reactions: To form the pyrazolo[1,5-a]pyrazine core.
Biological Activities and Potential Applications
Compounds with pyrazolo[1,5-a]pyrazine scaffolds have been studied for various biological activities:
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Anticancer Properties: Some pyrazolo derivatives have shown promise in inhibiting tubulin polymerization, crucial for cancer cell division.
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Neuropharmacological Applications: Potential as allosteric modulators of glutamate receptors, which are involved in synaptic transmission and plasticity.
Comparison with Similar Compounds
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